8-Methyl Conformational Constraint
The presence of the 8-methyl group on the quinoline core introduces steric hindrance that restricts the rotational freedom of the 4-anilino substituent. In the broader 4-aminoquinoline class, 8-methyl substitution has been shown to enhance binding affinity for DNA methyltransferases (DNMTs) by pre-organizing the ligand into a bioactive conformation [1]. In contrast, the des-8-methyl analog methyl 4-[(3-chloro-4-methylphenyl)amino]quinoline-2-carboxylate (CAS 1207051-32-8) lacks this conformational constraint, potentially reducing target engagement.
| Evidence Dimension | Conformational pre-organization for target binding (8-methyl effect inferred from 4-aminoquinoline SAR studies) |
|---|---|
| Target Compound Data | 8-Methyl substituent present; steric constraint restricts anilino rotational freedom [1] |
| Comparator Or Baseline | Des-8-methyl analog (CAS 1207051-32-8): no steric constraint at position 8 |
| Quantified Difference | Enhancement of DNMT inhibitory potency by 2- to 10-fold reported for 8-methyl vs. 8-H analogs in related 4-aminoquinoline series [1]. Exact values for this compound not determined. |
| Conditions | Class-level SAR data derived from a panel of 4-aminoquinoline derivatives tested in biochemical DNMT1 and G9a assays [1] |
Why This Matters
Conformational pre-organization is a key determinant of binding affinity; the 8-methyl group provides a structural rationale for prioritizing this compound over des-methyl analogs in epigenetic inhibitor screening campaigns.
- [1] Rilova, E.; Erdmann, D.; Gros, C.; Masson, V.; Aussagues, Y.; Poughon, V.; Rajavelu, A.; Jeltsch, A.; Menon, Y.; Novosad, N.; Gregoire, J.-M.; Vispé, S.; Schambel, P.; Ausseil, F.; Sautel, F.; Arimondo, P. B.; Cantagrel, F. Detailed Exploration around 4-Aminoquinolines Chemical Space to Navigate the Lysine Methyltransferase G9a and DNA Methyltransferase Biological Spaces. J. Med. Chem. 2018, 61 (11), 4753–4776. View Source
